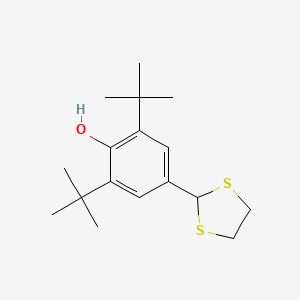
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol
描述
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol (DBP) is a synthetic antioxidant compound that has been extensively researched for its potential applications in various fields. DBP is known for its ability to scavenge free radicals and prevent oxidative damage to cells, making it a promising candidate for use in the food industry, cosmetics, and medicine.
作用机制
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol works by scavenging free radicals and preventing oxidative damage to cells. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases and aging. 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol neutralizes free radicals by donating an electron, which stabilizes the molecule and prevents it from causing damage.
Biochemical and Physiological Effects:
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol can protect cells from oxidative damage and prevent cell death. In animal studies, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been shown to reduce inflammation, protect against liver damage, and improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol.
实验室实验的优点和局限性
One advantage of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments is its ability to scavenge free radicals and prevent oxidative damage to cells. This makes it a useful tool for studying the effects of oxidative stress on cells and tissues. However, one limitation of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is its potential to interfere with other cellular processes. More research is needed to fully understand the advantages and limitations of using 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol in lab experiments.
未来方向
There are several future directions for research on 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol. One area of interest is its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another area of interest is its potential as a food preservative and ingredient in cosmetics. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol and its potential advantages and limitations for lab experiments. Overall, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol is a promising compound with a wide range of potential applications in various fields.
科学研究应用
2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields. In the food industry, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as a preservative to prevent oxidative damage to food products. In cosmetics, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been used as an ingredient in anti-aging creams and lotions due to its ability to scavenge free radicals and prevent skin damage. In medicine, 2,6-Di(tert-butyl)-4-(1,3-dithiolan-2-yl)phenol has been investigated for its potential to prevent oxidative damage to cells and tissues and its potential as a treatment for various diseases.
属性
IUPAC Name |
2,6-ditert-butyl-4-(1,3-dithiolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26OS2/c1-16(2,3)12-9-11(15-19-7-8-20-15)10-13(14(12)18)17(4,5)6/h9-10,15,18H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYJIYVVUHAZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2SCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-chlorophenyl)methyl]-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide](/img/structure/B3003007.png)
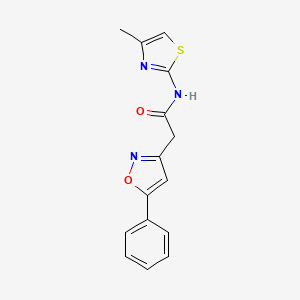

![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

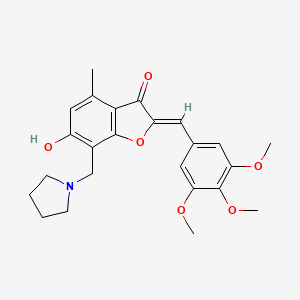
![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)
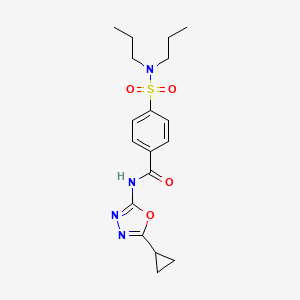
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
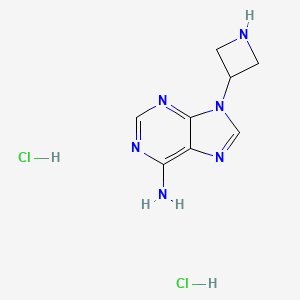
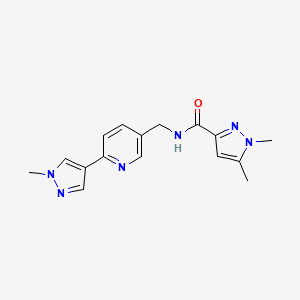

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)